2-(1h-Tetrazol-1-yl)ethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

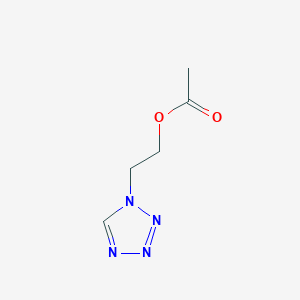

Structure

2D Structure

3D Structure

Properties

CAS No. |

89181-90-8 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-(tetrazol-1-yl)ethyl acetate |

InChI |

InChI=1S/C5H8N4O2/c1-5(10)11-3-2-9-4-6-7-8-9/h4H,2-3H2,1H3 |

InChI Key |

READNILKBXPURP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN1C=NN=N1 |

Origin of Product |

United States |

Significance of N 1 Substituted Tetrazoles As Advanced Chemical Scaffolds

N-1 substituted tetrazoles, the class of compounds to which 2-(1H-tetrazol-1-yl)ethyl acetate (B1210297) belongs, are recognized as advanced chemical scaffolds due to their unique combination of properties. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, imparts a range of desirable characteristics to molecules that contain it. nih.govresearchgate.net

In medicinal chemistry, the tetrazole moiety is frequently employed as a bioisostere for the carboxylic acid group. lifechemicals.comacs.orgbeilstein-journals.org This is attributed to their similar pKa values, with tetrazoles typically having a pKa around 5, comparable to that of carboxylic acids. researchgate.netmdpi.com This similarity allows tetrazoles to engage in similar hydrogen bonding interactions as carboxylic acids, a crucial factor for receptor binding. researchgate.net However, tetrazoles often exhibit improved metabolic stability and pharmacokinetic profiles compared to their carboxylic acid counterparts. acs.orgbeilstein-journals.org The integration of tetrazole moieties has been shown to enhance the potency and reduce the toxicity of drug candidates. numberanalytics.com

Beyond bioisosterism, N-substituted tetrazoles are integral to the development of a wide array of therapeutic agents, including antihypertensive drugs like Losartan and antibacterial agents such as Cefotiam. lifechemicals.combeilstein-journals.org Their applications also extend to materials science, where they are used in the synthesis of energetic materials, photographic chemicals, and specialty polymers. nih.govlifechemicals.com The high nitrogen content of the tetrazole ring contributes to its use in gas-generating systems and as a component in rocket propellants. nih.govwikipedia.org

The versatility of N-1 substituted tetrazoles is further demonstrated by their role as precursors in the synthesis of other nitrogen-containing heterocycles and their use in constructing metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.comnih.gov

Historical Context and Evolution of Tetrazole Chemistry Relevant to N Substitution

The history of tetrazole chemistry dates back to 1885, when the Swedish chemist J. A. Bladin first reported the synthesis of a tetrazole derivative. nih.gov His work laid the foundation for over a century of research into this unique class of heterocyclic compounds.

The development of synthetic methods for N-substitution on the tetrazole ring has been a critical area of focus, as the position of the substituent significantly influences the molecule's properties. Early methods for preparing 5-substituted 1H-tetrazoles often involved the [3+2] cycloaddition reaction between nitriles and azides. researchgate.netresearchgate.net

A significant advancement in N-substitution chemistry was the Ugi multicomponent reaction, first reported in 1961, which utilized hydrazoic acid to form tetrazole derivatives. nih.gov This and other multicomponent reactions (MCRs) have become powerful tools for generating diverse libraries of substituted tetrazoles in an efficient and atom-economical manner. nih.govbeilstein-journals.org More recent developments have focused on catalytic methods to improve the synthesis of 1-substituted tetrazoles, addressing drawbacks of earlier procedures such as harsh reaction conditions and the use of toxic reagents. nih.gov The use of catalysts like zinc acetate (B1210297) and silver nanoparticles has enabled more environmentally friendly and efficient synthetic routes. nih.govgrowingscience.com

The synthesis of 2-(1H-tetrazol-1-yl)acetic acid, a closely related precursor to the title compound, has been achieved through methods such as the reaction of 2-aminoacetic acid with triethoxymethane and sodium azide (B81097). nih.gov The esterification of this acid would then yield 2-(1H-tetrazol-1-yl)ethyl acetate.

Chemical Reactivity and Transformation Studies of 2 1h Tetrazol 1 Yl Ethyl Acetate Derivatives

Reactions at the Ester Moiety

The ester group in 2-(1H-tetrazol-1-yl)ethyl acetate (B1210297) is susceptible to a variety of nucleophilic acyl substitution reactions, providing a versatile handle for the synthesis of a diverse range of derivatives.

The hydrolysis of the ester functionality in 2-(1H-tetrazol-1-yl)ethyl acetate to its corresponding carboxylic acid, 2-(1H-tetrazol-1-yl)acetic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions.

Under basic conditions, a process known as saponification, the ester is typically heated with an aqueous solution of a strong base, such as sodium hydroxide. nih.gov This reaction is generally irreversible and proceeds to completion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to afford the final carboxylic acid product. nih.gov

Acid-catalyzed hydrolysis, on the other hand, involves heating the ester in the presence of a dilute strong acid, such as sulfuric acid. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. nih.gov A patent describes the hydrolysis of 1H-tetrazole-1-acetate esters to 1H-tetrazole-1-acetic acid by treatment with aqueous acid or base. organic-chemistry.org

The resulting 2-(1H-tetrazol-1-yl)acetic acid is a valuable intermediate in the synthesis of various compounds, including pharmaceuticals. nih.gov

Table 1: Hydrolysis of this compound

| Reaction Type | Reagents | Product |

| Saponification | 1. NaOH (aq), Heat 2. HCl (aq) | 2-(1H-Tetrazol-1-yl)acetic acid |

| Acid Hydrolysis | H₂SO₄ (aq), Heat | 2-(1H-Tetrazol-1-yl)acetic acid |

The ester group of this compound can be readily converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions significantly expand the synthetic utility of the parent ester.

Amidation: The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted 2-(1H-tetrazol-1-yl)acetamides. This transformation can be achieved by heating the ester with the desired amine. More recently, efficient methods for the direct amidation of esters using alkali metal amidoboranes at room temperature have been developed, offering a rapid and chemoselective route to amides. researchgate.net This approach is applicable to a wide range of esters and amines, tolerating various functional groups. researchgate.net Another strategy involves the use of coupling reagents that activate the ester or the amine to facilitate amide bond formation. nih.gov

Hydrazide Formation: The reaction of this compound with hydrazine hydrate (B1144303) is a common method for the preparation of 2-(1H-tetrazol-1-yl)acetohydrazide. For instance, a study on ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate demonstrated its condensation with hydrazine hydrate to yield the corresponding acetohydrazide. researchgate.netmasterorganicchemistry.com This hydrazide derivative serves as a key building block for the synthesis of various heterocyclic compounds, such as thiazolidinones and thiosemicarbazides. researchgate.netnih.gov The Ugi tetrazole reaction has also been employed with N-Boc-protected hydrazine to produce highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. ntnu.no

Table 2: Amidation and Hydrazide Formation from this compound

| Reactant | Product |

| Primary/Secondary Amine | N-substituted 2-(1H-tetrazol-1-yl)acetamide |

| Hydrazine Hydrate | 2-(1H-tetrazol-1-yl)acetohydrazide |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.org For this compound, this provides a route to other ester derivatives.

Under basic conditions, an alkoxide, such as sodium methoxide (B1231860) in methanol, can be used to convert the ethyl ester into the corresponding methyl ester. The reaction proceeds through a nucleophilic addition-elimination mechanism. organic-chemistry.org Conversely, acid-catalyzed transesterification, using an acid like sulfuric acid in an excess of a different alcohol, can also achieve the same transformation. organic-chemistry.org The choice of catalyst and reaction conditions can influence the rate and selectivity of the transesterification process. nih.gov For example, the transesterification of ethyl acetate with various alcohols has been successfully demonstrated using a solid catalyst like Na₂Si₂O₅. researchgate.net

Table 3: Potential Transesterification Products of this compound

| Alcohol | Catalyst | Product |

| Methanol | Acid or Base | Methyl 2-(1H-tetrazol-1-yl)acetate |

| Propanol | Acid or Base | Propyl 2-(1H-tetrazol-1-yl)acetate |

| Butanol | Acid or Base | Butyl 2-(1H-tetrazol-1-yl)acetate |

Electrophilic and Nucleophilic Substitutions on the Tetrazole Ring

The tetrazole ring, being an electron-rich aromatic system, can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is significantly influenced by the substituent at the N-1 position.

Electrophilic Substitution: Direct electrophilic substitution on the tetrazole ring is generally difficult due to the deactivating effect of the four nitrogen atoms. However, functionalization can be achieved through other means. For instance, C-H deprotonation of N-protected 5-alkyltetrazoles using a strong base like a Grignard reagent can generate a metalated intermediate that reacts with various electrophiles, such as aldehydes, ketones, and Weinreb amides. wikipedia.org

Nucleophilic Substitution: The tetrazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, nucleophilic substitution reactions have been reported for certain tetrazole derivatives. For example, a library of tetrazole-based diselenides and selenoquinones has been synthesized via a multicomponent reaction followed by a sequential nucleophilic substitution. ontosight.ai Additionally, the synthesis of disubstituted tetrazoles has been achieved from 1H-5-monosubstituted tetrazoles via an aliphatic amine diazotization reaction, which involves a transient alkyl diazonium intermediate acting as an alkylating agent in a nucleophilic substitution on the tetrazole nitrogen. nih.gov

Thermal and Photochemical Reactivity of N-1 Tetrazoles

The high nitrogen content of the tetrazole ring imparts unique thermal and photochemical properties to its derivatives. researchgate.net

Thermal Reactivity: The thermal decomposition of N-substituted tetrazoles has been a subject of interest, particularly for their potential as energetic materials. It is suggested that the decomposition of N-substituted tetrazoles often begins with the elimination of a molecule of nitrogen directly from the tetrazole ring. masterorganicchemistry.com In contrast, C-substituted tetrazoles may first undergo isomerization to an azidoimine before decomposition. masterorganicchemistry.com A theoretical study on tetrazole tautomers predicted that N₂ elimination is the dominant unimolecular reaction. nih.gov The thermal decomposition of ethyl acetate itself proceeds via a unimolecular elimination to give ethylene (B1197577) and acetic acid. youtube.com

Photochemical Reactivity: The photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring, generating a variety of products depending on the substituents and reaction conditions. researchgate.net Upon photolysis, tetrazoles can form highly reactive nitrile imines, which can then undergo various reactions, including cycloadditions. organic-chemistry.orgresearchgate.net A patent describes the photolysis of tetrazoles using ultraviolet radiation to produce nitrogen gas and a reactive 1,3-dipolar intermediate. sigmaaldrich.com The photochemical behavior of 1-alkyltetrazoles can be complex, with the potential for multiple fragmentation pathways. researchgate.net

Ring-Opening and Cycloreversion Reactions

The tetrazole ring can undergo ring-opening and cycloreversion reactions under specific conditions, leading to the formation of various acyclic and heterocyclic compounds.

Ring-Opening: The tetrazole ring can be opened under certain conditions. For example, the reaction of 2-(1H-tetrazol-1-yl)thiazole with copper(II) chloride in ethanol (B145695) resulted in a ring-opening reaction of the tetrazole, followed by the addition of ethanol to an intermediate. Base-catalyzed ring-opening is a common reaction for strained rings like epoxides, where a base attacks the least substituted carbon. sigmaaldrich.com While the tetrazole ring is aromatic and more stable, certain reagents can induce its opening.

Cycloreversion: Cycloreversion reactions of tetrazoles, often initiated thermally or photochemically, typically involve the extrusion of a small, stable molecule like nitrogen (N₂). This process can lead to the formation of highly reactive intermediates. For instance, the thermal decomposition of 5-substituted-1H-tetrazoles can involve a cycloreversion to a nitrile. The photolysis of certain tetrazole derivatives can also proceed via photoextrusion of molecular nitrogen. researchgate.net These reactive intermediates can then be trapped or undergo further reactions to form new products.

Advanced Characterization and Structural Elucidation of N 1 Tetrazole Esters

Nuclear Magnetic Resonance Spectroscopy (NMR) for Regioisomeric Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between N-1 and N-2 substituted tetrazole isomers. The electronic environment of the protons and carbons is sufficiently different between the two regioisomers to produce distinct chemical shifts.

¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum of N-1 substituted tetrazoles is the proton on the tetrazole ring (C5-H). This proton typically appears as a sharp singlet at a downfield chemical shift, generally in the range of δ 9.0–9.8 ppm. nih.gov For instance, in a series of 1-substituted tetrazole derivatives, the tetrazole proton was consistently observed as a singlet at approximately δ 9.0 ppm. nih.gov In contrast, the corresponding C5-H proton in N-2 substituted isomers is generally found further downfield. The protons of the ethyl acetate (B1210297) group at the N-1 position also provide key structural information. The methylene (B1212753) group attached directly to the tetrazole nitrogen (N-CH₂) and the adjacent methylene group of the ester (O-CH₂) exhibit characteristic triplet signals, while the terminal methyl group appears as a triplet.

¹³C NMR Spectroscopy: The chemical shift of the C5 carbon of the tetrazole ring is also highly indicative of the substitution pattern. In N-1 substituted tetrazoles, the C5 signal typically appears in the range of δ 140–145 ppm. For comparison, in 5-substituted-1H-tetrazoles, the C5 carbon resonates further downfield, around δ 155 ppm. rsc.orgsielc.com The carbon signals of the ethyl acetate substituent, including the carbonyl carbon (C=O), provide additional confirmation of the structure. researchgate.netnih.gov The ability to use solid-state NMR as an "attached nitrogen test" by exploiting ¹³C-¹⁴N dipolar couplings can also definitively identify carbons directly bonded to nitrogen atoms, providing unambiguous isomeric assignment. sielc.com

Interactive Table: Representative NMR Data for N-1 Substituted Tetrazole Esters

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| ¹H | Tetrazole C5-H | 9.0 - 9.8 | Singlet (s) | nih.govnih.gov |

| N-CH₂ -CH₂ | ~4.6 - 4.8 | Triplet (t) | ||

| O-CH₂ -CH₃ | ~4.2 - 4.4 | Quartet (q) | sielc.com | |

| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | sielc.com | |

| ¹³C | Tetrazole C 5 | 140 - 145 | Singlet | nih.govnih.gov |

| Ester C =O | ~165 - 170 | Singlet | nih.gov | |

| N-C H₂-CH₂ | ~48 - 52 | Singlet | nih.gov | |

| O-C H₂-CH₃ | ~62 - 64 | Singlet | nih.gov | |

| O-CH₂-C H₃ | ~14 | Singlet | nih.gov |

Infrared and Mass Spectrometry Applications

Infrared (IR) spectroscopy and Mass Spectrometry (MS) serve as crucial complementary techniques for the structural confirmation of 2-(1H-tetrazol-1-yl)ethyl acetate.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. The tetrazole ring itself has several characteristic absorption bands. Vibrations corresponding to N=N and C=N stretching within the ring are typically observed around 1500 cm⁻¹ and 1385 cm⁻¹, respectively. nih.gov The tetrazole ring breathing and other skeletal vibrations often appear in the 990-1250 cm⁻¹ region. nih.gov For the ethyl acetate portion, a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the region of 1730-1750 cm⁻¹. nih.gov Additionally, C-O stretching vibrations associated with the ester group will be present, typically around 1250 cm⁻¹ and 1100 cm⁻¹. acs.org

Mass Spectrometry (MS): Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS) are used to determine the molecular weight and to study fragmentation patterns, which can help confirm the structure. A common and diagnostic fragmentation pathway for tetrazoles is the elimination of a molecule of nitrogen (N₂), resulting in a characteristic loss of 28 mass units from the molecular ion. growingscience.com In positive-ion ESI-MS, another frequently observed fragmentation for 1-substituted tetrazoles is the loss of hydrazoic acid (HN₃), corresponding to a loss of 43 mass units. youtube.com The fragmentation of the ester side chain is also observed, with typical cleavages occurring adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). nih.gov

Interactive Table: Key Spectroscopic Data for this compound

| Technique | Feature | Characteristic Value/Observation | Reference(s) |

| IR | Ester C=O Stretch | 1730 - 1750 cm⁻¹ | nih.gov |

| Tetrazole N=N Stretch | ~1500 cm⁻¹ | nih.gov | |

| Tetrazole C=N Stretch | ~1385 cm⁻¹ | nih.gov | |

| Tetrazole Ring Vibrations | 990 - 1250 cm⁻¹ | nih.gov | |

| Ester C-O Stretch | ~1100-1250 cm⁻¹ | acs.org | |

| MS | Molecular Ion Peak [M]⁺ | Corresponds to C₅H₈N₄O₂ | researchgate.net |

| Fragmentation | Loss of N₂ (28 amu) | growingscience.com | |

| Fragmentation | Loss of HN₃ (43 amu) | youtube.com | |

| Fragmentation | Loss of -OCH₂CH₃ (45 amu) | nih.gov |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While a crystal structure for this compound itself is not widely reported, data from the closely related compound 2-(1H-tetrazol-1-yl)acetic acid monohydrate offers significant insight. ijrpc.com In this structure, the tetrazole ring is essentially planar, and the carboxymethyl group is oriented nearly perpendicular to the ring. ijrpc.com A similar conformation would be expected for the ethyl acetate derivative.

The crystal packing of N-1 substituted tetrazoles is often dominated by a network of weak intermolecular interactions. researchgate.netmdpi.com Hydrogen bonds are particularly important. In hydrated structures, water molecules can act as bridges, connecting molecules through O-H···N and O-H···O hydrogen bonds, where the acceptor can be a nitrogen atom of the tetrazole ring or the carbonyl oxygen of the ester. ijrpc.com In the absence of strong hydrogen bond donors, weaker interactions such as C-H···N and C-H···O hydrogen bonds become significant in directing the crystal packing, often forming infinite chains or sheets. mdpi.com Additionally, π-π stacking interactions between tetrazole rings of adjacent molecules can contribute to the stability of the crystal lattice. These noncovalent interactions are crucial as they influence the material's physical properties.

Interactive Table: Typical X-ray Crystallography Parameters for N-1 Tetrazoles

| Parameter | Description | Typical Value/Observation | Reference(s) |

| Molecular Geometry | Tetrazole Ring | Planar | ijrpc.com |

| Dihedral Angle | The plane of the side chain is often nearly perpendicular to the tetrazole ring plane. | ijrpc.com | |

| Intermolecular Interactions | Hydrogen Bonding | O-H···N and O-H···O bonds in hydrated crystals. | ijrpc.com |

| Weak C-H···N and C-H···O interactions are common. | researchgate.netmdpi.com | ||

| π-π Stacking | Parallel-displaced stacking between tetrazole rings. | ||

| Crystal Packing | Supramolecular Assembly | Formation of dimers, infinite chains, or layered networks. | ijrpc.comresearchgate.netmdpi.com |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the analysis and purification of this compound, ensuring its chemical purity and separating it from its N-2 regioisomer, which is a common byproduct of synthesis.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthesis reactions. Using silica (B1680970) gel plates with a solvent system such as a hexane/ethyl acetate mixture, it is possible to quickly check for the consumption of starting materials and the formation of the product. researchgate.net

Column Chromatography: For purification on a preparative scale, flash column chromatography is the method of choice. Silica gel is the most common stationary phase. Elution with a gradient of solvents, typically ethyl acetate in hexane, allows for the effective separation of the desired N-1 isomer from the N-2 isomer and other impurities. youtube.com The slightly different polarities of the N-1 and N-2 isomers are sufficient to allow for their separation on a silica gel column.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the final purity of the compound and for the quantitative separation of isomers. Reversed-phase HPLC (RP-HPLC) is commonly employed, using a C18 stationary phase. nih.gov A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or formic acid) to ensure sharp peak shapes. researchgate.netgrowingscience.com Detection is usually performed with a UV detector. For molecules with chiral centers, HPLC with a chiral stationary phase can be used to separate enantiomers or diastereomers. mdpi.com

Computational Chemistry and Theoretical Investigations of N 1 Substituted Tetrazoles

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has become a standard and efficient method for predicting the atomic and molecular properties of various chemical systems, including N-heterocycles. iosrjournals.org For N-1 substituted tetrazoles, DFT calculations, often employing the B3LYP hybrid functional, are used to determine optimized molecular geometries, energies, and other electronic properties. iosrjournals.orgacs.org

The stability of tetrazole compounds is closely linked to the aromaticity of the five-membered ring. dntb.gov.ua Several computational metrics are used to quantify the degree of aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and analyses based on Natural Bond Orbital (NBO) theory. iosrjournals.orgacs.orgdntb.gov.ua

Tetrazole rings are confirmed to be aromatic. nih.gov The aromaticity, and thus the stability, can be significantly affected by the nature and position of substituents. dntb.gov.ua Electron-withdrawing groups, such as a carboxyl group (-COOH), tend to increase the aromaticity of the tetrazole ring by withdrawing π-electrons. Conversely, electron-donating groups, like an amino group (-NH2), can weaken the ring's aromaticity. dntb.gov.ua The formation of a second aromatic ring in tetrazole isomers, through processes like azide-to-tetrazole isomerization, leads to a notable increase in molecular stability. rsc.org

| Substituent Type | Effect on π-electrons | Impact on Aromaticity | Example Group |

|---|---|---|---|

| Electron-Withdrawing | Withdraws π-electron density from the ring | Increases Aromaticity | -COOH, -NO2 |

| Electron-Donating | Donates π-electron density to the ring | Decreases Aromaticity | -NH2, -CH3 |

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

For tetrazole derivatives, MEP maps typically show regions of negative electrostatic potential (often colored red or blue) located around the nitrogen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net These negative regions indicate the most likely sites for electrophilic attack and for forming hydrogen bonds or coordinating with metal ions. researchgate.netnih.govrug.nl Regions of positive potential (often colored blue or red) are typically found around hydrogen atoms attached to the ring or substituents, indicating sites susceptible to nucleophilic attack. researchgate.net This analysis is crucial for understanding the intermolecular interactions that govern the biological activity and material properties of substituted tetrazoles. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic properties of molecules. nih.gov These calculations can forecast UV-Visible absorption spectra by determining the energies of electronic transitions between molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For heterocyclic compounds like substituted tetrazoles, computational studies show that the introduction of different functional groups can significantly alter their absorption and emission spectra. nih.gov Attaching electron-donating or electron-withdrawing groups can modify the HOMO-LUMO energy gap, leading to predictable shifts in the absorption peaks to longer (red-shift) or shorter (blue-shift) wavelengths. nih.govnih.gov While specific predicted spectra for 2-(1H-tetrazol-1-yl)ethyl acetate (B1210297) are not detailed in the available literature, the established principles allow for a qualitative prediction of how structural modifications would influence its spectroscopic signature.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies have been instrumental in clarifying the reaction mechanisms involved in the synthesis and isomerization of tetrazoles. DFT calculations are used to map out potential energy surfaces, identify intermediate structures, and calculate the activation energies of transition states. acs.orgresearchgate.net

One of the most studied reactions is the formation of tetrazoles via the [3+2] cycloaddition of an azide (B81097) to a nitrile. acs.orgnih.gov Theoretical calculations suggest that this reaction does not proceed through a simple concerted cycloaddition. Instead, it involves a previously unexpected nitrile activation step that leads to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.org The activation barriers for this process are strongly correlated with the electronic properties of the substituent on the nitrile; electron-withdrawing groups lower the activation energy and facilitate the reaction. acs.orgacs.org Calculations also consistently show that the transition state leading to the 1-substituted tetrazole is considerably lower in energy than the one leading to the 2-substituted isomer, which aligns with experimental observations where the 1-substituted product is formed exclusively. acs.org

| Reactant Substituent (R in R-CN) | Substituent Type | Effect on Activation Energy | Relative Reaction Rate |

|---|---|---|---|

| -CH3 | Electron-Donating | Higher Barrier | Slower |

| -H | Neutral | Baseline | Reference |

| -MeSO2 | Strongly Electron-Withdrawing | Lower Barrier | Faster |

Based on findings from DFT studies on azide addition to nitriles. acs.org

Structure-Property Relationship (SPR) Studies from a Computational Perspective

Computational studies are pivotal in establishing clear structure-property relationships (SPRs) for N-1 substituted tetrazoles. By systematically modifying the structure in silico and calculating various properties, researchers can build models that predict how a compound will behave based on its molecular architecture. acs.orgnih.gov

The primary structural feature explored is the nature of the substituent on the tetrazole ring. iosrjournals.orgacs.org As established in the preceding sections, a direct relationship exists between the substituent's electronic character and the molecule's properties:

Electronic Structure: Electron-withdrawing groups lower the energy of the LUMO, reducing the HOMO-LUMO gap, which affects reactivity and spectroscopic properties. nih.gov

Stability and Aromaticity: Electron-withdrawing groups generally enhance the aromatic character and thermodynamic stability of the tetrazole ring. dntb.gov.ua

Reactivity: The activation barriers for synthetic reactions are lowered by electron-withdrawing substituents, making the formation of the corresponding tetrazole more favorable. acs.org

Intermolecular Interactions: The substituent pattern alters the molecular electrostatic potential, dictating how the molecule will interact with biological targets or other molecules in a material. researchgate.net

These computational SPRs provide a rational basis for the design of new tetrazole derivatives, such as 2-(1H-tetrazol-1-yl)ethyl acetate, for specific applications in medicine and materials science. ajchem-a.com

Diverse Applications of 2 1h Tetrazol 1 Yl Ethyl Acetate and Its N 1 Derivatives in Chemical Sciences

Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis

2-(1H-Tetrazol-1-yl)ethyl acetate (B1210297) is a valuable intermediate in the synthesis of more complex heterocyclic systems. The presence of the tetrazole ring and the reactive ethyl acetate group allows for a variety of chemical transformations.

Researchers have utilized N-1 substituted tetrazoles as foundational structures for creating a diverse array of heterocyclic compounds. For instance, the synthesis of new ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives has been described. researchgate.net In this process, the initial 1-H-tetrazole-5-amino benzoxazole (B165842) was reacted with ethyl chloroacetate (B1199739) to yield the N-1 substituted acetate derivative. researchgate.net This intermediate was then further transformed by reacting it with hydrazine (B178648) hydrate (B1144303) to produce 2-(5-benzoxazol-2-ylamino)1-H-tetrazol-1yl) acetohydrazide, which subsequently served as a precursor for azomethines and thiazolidinone derivatives. researchgate.net

Furthermore, synthetic routes to functionalized 5-(substituted)-1H-tetrazoles have been explored, highlighting the reactivity of the tetrazole scaffold. nih.gov For example, 2-(tetrazol-5-yl)-2H-azirines have been synthesized and used as building blocks. nih.gov Their subsequent reaction with imines provides an efficient pathway to 4-(tetrazol-5-yl)-1H-imidazoles, a class of compounds with potential biological applications. nih.gov The versatility of the tetrazole moiety is also demonstrated in multicomponent reactions, such as the Ugi tetrazole four-component reaction (UT-4CR), which allows for the creation of complex tricyclic tetrazoles with multiple points of diversity. acs.org

The synthesis of 1-substituted 1H-1,2,3,4-tetrazoles can be achieved from amines, triethyl orthoformate, and sodium azide (B81097), often using catalysts to improve yields. organic-chemistry.org This general approach underscores the accessibility of N-1 substituted tetrazoles, including those with an ethyl acetate side chain, making them readily available for further synthetic elaborations.

Table 1: Examples of Heterocyclic Synthesis from Tetrazole Derivatives

| Starting Material | Reagents | Product | Research Focus | Reference |

|---|---|---|---|---|

| 1-H-tetrazole-5-amino benzoxazole | Ethyl chloroacetate | ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate | Synthesis of novel thiazolidinone and azomethine derivatives. | researchgate.net |

| 2-(Tetrazol-5-yl)-2H-azirines | Imines | 4-(Tetrazol-5-yl)-1H-imidazoles | Development of novel routes to imidazole-containing heterocycles. | nih.gov |

| Amine, Aldehyde, TMS azide, Isocyanide | - | Tricyclic tetrazoles | Exploration of multicomponent reactions for complex molecule synthesis. | acs.org |

Applications in Materials Science

The high nitrogen content and inherent stability of the tetrazole ring make its derivatives, including 2-(1H-tetrazol-1-yl)ethyl acetate, attractive components for advanced materials. energetic-materials.org.cnresearchgate.net These applications range from high-energy materials to functional polymers and coordination compounds. lifechemicals.comresearchgate.net

High-Energy Materials and Propellants

Tetrazole derivatives are extensively investigated as energetic materials due to their high positive heats of formation, high nitrogen content, and the generation of dinitrogen gas upon decomposition. nih.govenergetic-materials.org.cnresearchgate.netnih.gov These properties make them promising for applications as explosives, propellants, and gas generants for pyrotechnics. energetic-materials.org.cnnih.gov

Research into high-nitrogen compounds derived from tetrazole highlights their potential to create materials with high density and superior performance compared to traditional explosives like RDX and HMX. energetic-materials.org.cnrsc.org The introduction of an N-oxide moiety to the tetrazole ring can further enhance these energetic properties. nih.gov While specific data on this compound as a high-energy material is not prevalent, the broader class of N-substituted tetrazoles is a major focus. Energetic salts based on tetrazole N-oxides, for example, are considered a new family of high-performance energetic materials with increased density and decreased mechanical sensitivity. nih.gov

The development of energetic polymers often incorporates tetrazole units. For instance, N-[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-N-methylhydrazine has been used in polyaddition reactions to create energetic polyureas. uni-muenchen.de Such polymers are explored for their potential use in rocket propulsion and as less sensitive explosives. acs.orgepa.gov The primary advantage is the generation of environmentally benign N2 gas upon combustion. researchgate.net

Table 2: Properties of Tetrazole-Based Energetic Materials

| Compound Family | Key Properties | Potential Applications | Reference |

|---|---|---|---|

| High-nitrogen tetrazoles | High heat of formation, high density, high gas generation | Insensitive explosives, low-signature propellants, gas generants | energetic-materials.org.cn |

| Tetrazole N-oxide salts | Increased density, high performance, decreased mechanical sensitivity | Explosives, propellants, pyrotechnics | nih.gov |

| N-rich triazole-tetrazole systems | Enhanced stability through large conjugated systems and hydrogen bonds | Replacement for RDX and HMX | rsc.org |

Polymer Chemistry and Functional Materials Design

The tetrazole moiety is incorporated into polymers to create functional materials with specific properties. lifechemicals.com Synthetic polymers containing tetrazole fragments in their repeating units are considered highly prospective materials for various applications. lifechemicals.com For example, a microporous organic polymer incorporating tetrazole fragments demonstrated high efficacy and selectivity in capturing CO2 gas. lifechemicals.com

Energetic polymers based on polyurethanes and polyureas have been synthesized using tetrazole-containing monomers. uni-muenchen.de The synthesis of energetic plasticizers also utilizes tetrazole structures to enhance the properties of polymer-bonded explosives.

Metal-Organic Framework (MOF) Ligands and Coordination Compounds

The nitrogen atoms of the tetrazole ring are excellent coordinators for metal ions, leading to the development of numerous tetrazole-based ligands for constructing functional metal-organic frameworks (MOFs) and coordination polymers. lifechemicals.comnih.gov These materials have applications in areas such as gas storage and catalysis. lifechemicals.comrsc.org

N-1 substituted tetrazoles can act as ligands in the formation of these structures. For example, a metal-organic framework based on ethyl 1H-tetrazole-5-acetate (Hetza), [Ag4(etza)4], has been synthesized and characterized. researchgate.net In another study, two new MOFs were synthesized using a tetrazole-heterocyclic ligand that formed in situ through a Dimroth rearrangement of the initial N-1 substituted tetrazole ligand. rsc.org These MOFs exhibited a three-directional intersecting channel system and showed potential for selective gas sorption. rsc.org

The diverse coordination modes of tetrazole-based ligands allow for the creation of isomeric MOFs with different properties. For instance, two MOF isomers built from Cu(II) and 2-(1H-tetrazol-5-yl)pyrimidine were reported, where one isomer contained 1D channels and showed high selectivity for CO2 adsorption due to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org

Table 3: Examples of Tetrazole-Based MOFs and Coordination Polymers

| Ligand | Metal Ion | Resulting Structure | Application/Property | Reference |

|---|---|---|---|---|

| Ethyl 1H-tetrazole-5-acetate (Hetza) | Ag(I) | [Ag4(etza)4] | Luminescent Property | researchgate.net |

| 5-[(2H-tetrazol-5-yl)amino]isophthalic acid (formed in situ) | Zn(II), Cd(II) | 3D MOFs with pts topology | Selective gas sorption (N2, CO2, CH4) | rsc.org |

| 2-(1H-tetrazol-5-yl)pyrimidine | Cu(II) | Isomeric MOFs (porous and nonporous) | Selective CO2 adsorption | rsc.org |

Contribution to Agrochemical Research and Development

The structural features of tetrazoles have also been exploited in the field of agrochemicals, where they serve as scaffolds for new pesticides and herbicides. lifechemicals.comchemimpex.com

Development of Herbicidal and Pesticidal Scaffolds

Tetrazole derivatives have been investigated for their potential as active ingredients in agrochemicals. chemimpex.comontosight.ai For example, ethyl 1H-tetrazole-5-acetate is noted for its use in formulating agrochemicals, where it can enhance the efficacy of herbicides and pesticides. chemimpex.com

In the search for new fungicides, a series of tetrazole derivatives containing phenyloxadiazole moieties were designed and synthesized. nih.gov Bioassays revealed that many of these compounds exhibited potent in vivo fungicidal activity against cucumber downy mildew. nih.gov Structure-activity relationship (QSAR) models were developed to guide further optimization of these fungicidal scaffolds. nih.gov

Hybrid molecules combining the tetrazole ring with other active heterocycles, like triazole or pyrazole (B372694), have also shown significant promise. researchgate.netmdpi.com For instance, certain (1-methyl-1H-tetrazol-5-yl)thiomethyl)-4H-1,2,4-triazole-5-thiol derivatives have demonstrated insecticidal activity against the Indian meal moth. researchgate.net Similarly, combining pyrazole and tetrazole moieties has led to hybrid compounds with notable antifungal and other biological activities. mdpi.commdpi.com The rationale behind this approach is that the tetrazole ring often acts as a bioisostere for a carboxylic acid group, a common feature in biologically active molecules. mdpi.commdpi.com

Table 4: Agrochemical Activity of Tetrazole Derivatives

| Compound Class | Target Pest/Disease | Activity | Research Finding | Reference |

|---|---|---|---|---|

| Tetrazole-phenyloxadiazole derivatives | Cucumber downy mildew | Fungicidal | Several compounds showed significant activity with low EC50 values. | nih.gov |

| Tetrazole-triazole hybrid compounds | Indian meal moth, Tetranychus cinnabarinus | Insecticidal | Specific derivatives showed good activity against target pests. | researchgate.net |

| Pyrazole-tetrazole hybrid compounds | Fungal strains (Aspergillus niger, etc.) | Antifungal | Tetrapodal molecules showed antifungal potency in the range of 12-16 mm inhibition. | mdpi.com |

Plant Growth Regulator Studies

The investigation of tetrazole derivatives as plant growth regulators has revealed their potential to influence various aspects of plant development. While specific studies on this compound are not extensively documented in publicly available research, the broader class of tetrazole-containing compounds has shown notable activity. For instance, the tetrazole analogue of the natural auxin, indole-3-acetic acid, known as indole-3-tetrazole, has been shown to exhibit auxin-like activity. nih.gov This suggests that the tetrazole moiety can mimic the carboxylic acid group of auxin, a critical hormone in plant growth. nih.gov

Research on related N-substituted tetrazole derivatives has further substantiated their role in plant growth regulation. Studies on pyrazole derivatives, another class of nitrogen-containing heterocyclic compounds, have demonstrated their ability to act as substitutes for auxin IAA, regulating various morphometric and biochemical parameters in wheat seedlings. researchgate.net These compounds, at very low concentrations, have shown a stimulating effect on root and shoot growth. researchgate.net Given the structural similarities and the established role of the tetrazole ring as a stable, metabolically robust scaffold, it is plausible that this compound and its N-1 derivatives could exhibit similar plant growth regulatory properties. Further targeted research, including quantitative structure-activity relationship (QSAR) studies, would be invaluable in elucidating the specific effects and potential agricultural applications of these compounds.

Bioisosteric Applications in Advanced Chemical Design

The concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance a desired biological activity or optimize pharmacokinetic profiles, is a cornerstone of modern medicinal chemistry. The tetrazole ring, particularly the 5-substituted 1H-tetrazole, is a well-established and highly successful bioisostere for the carboxylic acid group.

Carboxylic Acid and Amide Bioisosteres in Lead Compound Optimization

The tetrazole moiety's utility as a carboxylic acid surrogate stems from several key properties. It possesses a similar pKa to a carboxylic acid (around 4.5-4.9), is planar, and can participate in similar hydrogen bonding interactions. nih.gov However, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and oral bioavailability. researchgate.net Furthermore, the tetrazole ring is metabolically stable and less prone to the formation of reactive acyl glucuronides, which can be a toxicity concern with some carboxylic acids. cambridgemedchemconsulting.com

The application of this bioisosteric replacement is widespread in drug design. For example, in the development of dual MCL-1/BCL-xL inhibitors for cancer therapy, the replacement of a key carboxylic acid with a tetrazole motif resulted in compounds with comparable or even better binding affinities. rsc.orgresearchgate.netrsc.org Similarly, in the quest for antimalarial agents, the bioisosteric replacement of a carboxylic acid with a tetrazole in a lead compound led to improved antiplasmodial activity, particularly when the tetrazole was protected to enhance bioavailability. nih.gov

Beyond being a carboxylic acid mimic, the tetrazole ring, specifically 1,5-disubstituted tetrazoles, can also serve as a bioisostere for the cis-amide bond. nih.gov This application is particularly relevant in the design of peptidomimetics, where replacing a labile amide bond with a more stable tetrazole ring can improve the metabolic stability of a peptide-based drug candidate. While direct studies on this compound as an amide bioisostere are limited, the principle has been successfully applied in the development of GPR88 agonists, where various azoles, including triazoles, have been used as amide surrogates. nih.gov The successful bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in (5-benzylthiazol-2-yl)amide scaffolds has been shown to enhance anti-leukemic activity. nih.govbohrium.com

The following table summarizes the key properties and advantages of using a tetrazole ring as a bioisostere for carboxylic acids.

| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Advantage of Tetrazole Bioisostere |

| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 | Similar acidity allows for comparable ionic interactions with biological targets. |

| Geometry | Planar | Planar | Maintains similar spatial arrangement for receptor binding. |

| Lipophilicity | Lower | Higher | Can improve membrane permeability and oral bioavailability. |

| Metabolism | Can form reactive acyl glucuronides | Metabolically more stable | Reduced potential for metabolism-related toxicity. |

Catalytic Applications Beyond their Own Synthesis

While the catalytic synthesis of tetrazoles is a well-explored area of research, the application of pre-formed tetrazole derivatives like this compound and its N-1 analogues as catalysts in other chemical transformations is a more nascent but promising field.

The nitrogen-rich tetrazole ring can act as a ligand, coordinating with metal centers to form catalytically active complexes. nih.govarkat-usa.org The coordination chemistry of tetrazole-carboxylate ligands, for instance, has been investigated, revealing that the coordination modes of the tetrazole moiety can significantly influence the structure and, consequently, the catalytic activity of the resulting metal complexes. scielo.brscielo.br For example, cobalt(II) and nickel(II) complexes with a bifunctional tetrazole-carboxylate ligand have demonstrated catalytic activity in the oxidation of 2,6-di-tert-butylphenol. scielo.brscielo.br The specific structure of the ligand, including the substituents on the tetrazole ring, plays a crucial role in tuning the catalytic performance. scielo.brscielo.br

Although direct catalytic applications of this compound are not yet widely reported, its structural features suggest potential. The ester group could be hydrolyzed to the corresponding carboxylic acid, creating a bifunctional tetrazolyl-acetic acid ligand capable of forming catalytically active metal-organic frameworks (MOFs) or coordination polymers. nih.gov The N-1 position of the tetrazole ring offers a site for modification, allowing for the synthesis of a library of N-substituted derivatives. These derivatives could then be screened for their efficacy as ligands in a variety of catalytic reactions, such as cross-coupling reactions, oxidations, and reductions. The development of tetrazole derivatives as organocatalysts is another area of potential, leveraging the unique electronic properties of the tetrazole ring to facilitate chemical transformations without the need for a metal center.

Emerging Research Frontiers and Future Prospects for 2 1h Tetrazol 1 Yl Ethyl Acetate Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of tetrazoles, particularly when using azides, presents significant safety challenges due to the potential formation of explosive hydrazoic acid and shock-sensitive heavy metal azides. core.ac.ukmit.edu Continuous flow chemistry is emerging as a powerful technology to mitigate these risks by utilizing small reactor volumes, which ensures that only minimal quantities of hazardous materials are present at any given time. core.ac.ukrsc.org This approach is particularly suitable for the synthesis of tetrazole derivatives.

Research has demonstrated the safe and efficient synthesis of 5-substituted tetrazoles in continuous flow microreactors, achieving high yields and impressive product output (e.g., 116 g/day ) at elevated temperatures and pressures. core.ac.uk These systems often generate hydrazoic acid in situ from less hazardous precursors, immediately consuming it in the reaction. core.ac.uk Another advanced flow process for 5-substituted 1H-tetrazoles utilizes a polymer-supported triorganotin azide (B81097) in a packed-bed reactor, which simplifies purification and guarantees a low concentration of tin residues in the final product. acs.org

For N-1 substituted tetrazoles like 2-(1H-Tetrazol-1-yl)ethyl acetate (B1210297), flow chemistry offers a pathway to safer and more scalable production. The general three-component reaction involving a primary amine, triethyl orthoformate, and sodium azide to form 1-substituted tetrazoles is well-established and adaptable to flow conditions. organic-chemistry.orgnih.govresearchgate.net Automated synthesis platforms integrated with flow reactors could enable high-throughput screening of reaction conditions and substrate scope, accelerating the discovery of optimized synthetic routes for N-1 tetrazolyl esters. This combination of flow chemistry and automation is a key step toward the industrial-scale, on-demand synthesis of these valuable compounds.

Table 1: Comparison of Batch vs. Flow Synthesis for Tetrazoles

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., NaN3, HN3). core.ac.uk | Minimized risk due to small reactor volumes and in-situ generation/consumption of hazardous intermediates. core.ac.ukrsc.org |

| Scalability | Scaling up can be challenging and increases safety risks. | Readily scalable by extending operation time ("numbering-up"). mit.edu |

| Reaction Time | Can range from hours to days. rsc.org | Significantly reduced, often to minutes. acs.org |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior control over temperature and mixing, leading to higher selectivity and yields. beilstein-journals.org |

| Process Control | Limited. | Precise control over parameters like temperature, pressure, and residence time. core.ac.uk |

Exploration of Novel Reactivity Pathways for N-1 Tetrazole Esters

The tetrazole ring is not merely a stable endpoint but a functional group capable of diverse and useful transformations. A key area of emerging research is the exploration of novel reactivity pathways for N-1 tetrazole esters, leveraging the unique electronic properties of the N-substituted tetrazole ring.

One of the most promising pathways involves the use of N-aryl substituted tetrazoles as "latent active esters" (LAEs) for amide bond formation. acs.orgstrath.ac.uk In this methodology, an N-2,4-dinitrophenyltetrazole, upon thermal or photochemical activation, generates a highly reactive nitrile imine intermediate. acs.orgcolab.ws This intermediate rapidly rearranges to form a 1-hydroxybenzotriazole (B26582) (HOBt)-type active ester, which can then be trapped by an amine to form a stable amide bond without the need for external coupling reagents. acs.org This approach is highly efficient, tolerates a wide range of functional groups, and has been successfully applied to the synthesis of pharmaceutical agents and the N-acylation of peptides. acs.orgstrath.ac.uk Applying this concept to 2-(1H-Tetrazol-1-yl)ethyl acetate could unlock its potential as a novel acylating agent, where the tetrazole moiety acts as a traceless activating group.

Furthermore, photochemical activation of tetrazoles can generate nitrile imine dipoles, which are valuable intermediates in 1,3-dipolar cycloaddition reactions. worktribe.comwikipedia.org These reactions can be used to construct complex heterocyclic systems like pyrazolines and pyrazoles, which are themselves important scaffolds in medicinal chemistry. worktribe.comnih.gov Exploring the photochemical reactivity of this compound could lead to new synthetic routes for creating hybrid molecules that combine the features of tetrazoles and pyrazoles. Other potential reaction pathways for the tetrazole ring include ring-opening reactions and N-substitution, which can be used to further functionalize the molecule. numberanalytics.com

Advanced Material Science Applications Through N-1 Derivatization

Tetrazole derivatives are renowned for their high nitrogen content and large positive enthalpies of formation, making them valuable as energetic materials and components in gas-generating systems for applications like automotive airbags. nih.govresearchgate.netwikipedia.org The thermal decomposition of tetrazoles produces non-toxic nitrogen gas, positioning them as "green" energetic materials. researchgate.net

The properties of these materials can be finely tuned through substitution on the tetrazole ring. Derivatization at the N-1 position, as seen in this compound, offers a strategic handle to modify characteristics such as thermal stability, energy density, and sensitivity. The ethyl acetate group can influence the crystal packing and intermolecular interactions, which are critical to the bulk properties of an energetic material.

Beyond energetic applications, the tetrazole moiety is an effective metal chelator, similar to a carboxylate group. acs.org This property is exploited in coordination chemistry to create metal-organic frameworks (MOFs) and other coordination polymers. By introducing the this compound ligand into such structures, it may be possible to create novel materials with tailored porosity, catalytic activity, or sensory capabilities. The ester functionality could also serve as a secondary site for post-synthesis modification within the material. Recent research has also investigated the interaction between tetrazole derivatives and polymers like nitrocellulose to modify their pyrolysis processes, indicating potential applications as stabilizers or performance modifiers in polymer composites. rsc.org

Development of Predictive Structure-Property Relationship Models for N-1 Tetrazole Systems

As the library of N-1 substituted tetrazoles expands, computational methods become increasingly vital for rational design and for predicting key properties, thus saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for establishing mathematical correlations between the chemical structure of a compound and its biological activity or physical properties. nih.govresearchgate.net

Numerous studies have successfully developed QSAR models for various classes of tetrazole derivatives to predict outcomes like acute toxicity, fungicidal activity, and receptor binding affinity. nih.govnih.govacs.org These models are typically built using descriptors calculated from the compound's 2D or 3D structure and are validated according to internationally recognized guidelines. nih.gov For instance, a Comparative Molecular Field Analysis (CoMFA) model for tetrazole derivatives with fungicidal activity achieved high predictive accuracy (r² = 0.982), enabling the successful design of more potent analogues. nih.gov Similarly, models have been developed to forecast the acute toxicity of tetrazoles, aiding in the early identification of potentially harmful compounds. nih.govresearchgate.net

For N-1 tetrazole systems like this compound, developing bespoke QSAR/QSPR models could predict a range of important characteristics:

Bioavailability and ADMET Properties: Predicting absorption, distribution, metabolism, excretion, and toxicity profiles is crucial for drug development. nih.gov

Material Properties: Models could forecast energetic performance, thermal stability, or metal-binding affinities for materials science applications.

Reactivity: Predicting the ease of nitrile imine formation or the stability of latent active ester intermediates could guide synthetic applications.

These predictive models, once established and validated, would provide a powerful in silico framework to guide the synthesis of new N-1 tetrazolyl esters with optimized, purpose-driven properties. nih.govnih.gov

Table 2: Examples of QSAR/QSPR Studies on Tetrazole Derivatives

| Study Focus | Model Type | Key Findings | Reference |

|---|---|---|---|

| Acute Toxicity | QSAR | Successfully established models for oral and intraperitoneal toxicity in rats and mice, meeting OECD validation criteria. | nih.gov |

| Fungicidal Activity | 3D-QSAR (CoMFA) | Developed a highly predictive model (q²=0.791, r²=0.982) that guided the synthesis of more active compounds. | nih.gov |

| Angiotensin II Receptor Antagonism | 3D-QSAR (CoMSIA) | Created a model with excellent predictivity (rpred²=0.980) to identify key pharmacophore elements. | researchgate.net |

Sustainable and Environmentally Benign Synthetic Approaches for Tetrazolyl Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. ijpsr.com For tetrazole synthesis, this involves moving away from hazardous reagents, toxic metal catalysts, and volatile organic solvents toward more sustainable alternatives. researchgate.neteurekaselect.com

A major focus of green tetrazole synthesis is the use of heterogeneous nanocatalysts. rsc.orgamerigoscientific.com These catalysts, which can be based on magnetic nanoparticles, copper, zinc oxide, or composite materials, offer high efficiency, excellent product yields, and, crucially, can be easily recovered (often by magnetic separation) and reused for multiple reaction cycles with minimal loss of activity. amerigoscientific.comnih.gov This reduces waste and improves the economic viability of the process. For example, a biosynthesized silver/sodium borosilicate nanocomposite has been used as a recyclable catalyst for the solvent-free synthesis of 1-substituted tetrazoles. nih.govacs.org

Other green methodologies applicable to the synthesis of tetrazolyl esters include:

Water-Mediated Synthesis: Using water as a solvent is a cornerstone of green chemistry. The Sharpless method, which uses zinc salts in water to catalyze the reaction between nitriles and sodium azide, is a landmark example. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with microwave or ultrasound assistance, can dramatically reduce waste and reaction times. nih.govresearchgate.net

Use of Greener Catalysts and Reagents: Employing catalysts like L-proline or reagents like fluorosulfonyl azide under mild, aqueous conditions represents a move toward more benign chemical transformations. organic-chemistry.orgyoutube.com

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, are inherently atom-economical as they combine three or more reactants in a single step to build complex molecules, minimizing intermediate isolation and purification steps. nih.govbeilstein-journals.org

Applying these green strategies to the production of this compound and other tetrazolyl esters is essential for developing environmentally and economically sustainable manufacturing processes.

Q & A

Basic: What are the common synthetic routes for preparing 2-(1H-Tetrazol-1-yl)ethyl acetate?

Answer:

The synthesis typically involves alkylation or esterification reactions. For example:

- Alkylation : Reacting lithium tetrazolate with ethyl bromoacetate under basic conditions yields the target compound. Acidification and purification steps (e.g., recrystallization from ethanol) are critical for isolating high-purity product .

- Esterification : 2-(1H-Tetrazol-1-yl)acetic acid can be esterified with ethanol using coupling agents like DCC (dicyclohexylcarbodiimide) or via acid-catalyzed conditions .

- Continuous-Flow Synthesis : Adapted from similar tetrazole derivatives, this method enhances reaction efficiency and scalability by optimizing residence time and temperature in microreactors .

Advanced: How can computational enzyme design optimize the synthesis of derivatives of this compound?

Answer:

Computational tools like PRODA enable enzyme variant screening for kinetic selectivity. For instance:

- Enzyme-Catalyzed Condensation : Molecular dynamics simulations predict binding interactions between acyl donors (e.g., tetrazole-acetate derivatives) and nucleophiles (e.g., cephalosporanic acids). Top-ranked enzyme variants are experimentally validated to improve yields in aqueous media .

- Rational Design : Modifying active-site residues (e.g., hydrophobic pockets) enhances substrate specificity, reducing by-product formation .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm ester and tetrazole proton environments (e.g., tetrazole N–H peaks at δ 8–10 ppm) .

- X-Ray Crystallography : Resolves molecular geometry, such as bond angles between the tetrazole ring and acetate group .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm, tetrazole ring vibrations at 1500–1600 cm) .

Advanced: How do structural modifications of the tetrazole ring affect the biological activity of related compounds?

Answer:

- Substituent Effects : Adding electron-withdrawing groups (e.g., nitro) to the tetrazole ring enhances antimicrobial activity, while bulky substituents (e.g., benzyl) improve anti-inflammatory properties .

- Bioisosterism : Replacing carboxyl groups with tetrazole moieties in drug candidates increases metabolic stability without compromising target binding .

- Coordination Chemistry : The tetrazole nitrogen atoms act as ligands in metal-organic frameworks (MOFs), enabling applications in catalysis or drug delivery .

Basic: What are the challenges in achieving high purity during the synthesis of this compound?

Answer:

- By-Product Formation : Competing alkylation at multiple nitrogen sites in the tetrazole ring requires precise stoichiometric control .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) removes unreacted starting materials .

- Acid Sensitivity : The tetrazole ring may hydrolyze under strongly acidic conditions; neutral workup protocols are preferred .

Advanced: What role does the tetrazole moiety play in the coordination chemistry of metal-organic frameworks (MOFs) involving this compound?

Answer:

- Ligand Properties : Tetrazole nitrogen atoms coordinate with transition metals (e.g., Cu, Zn) to form stable MOFs. The acetate group further stabilizes the framework through hydrogen bonding .

- Applications : MOFs incorporating tetrazole-acetate derivatives exhibit porosity for gas storage or catalytic activity in organic transformations .

Basic: What are the typical applications of this compound in pharmaceutical research?

Answer:

- Antibiotic Synthesis : Serves as an intermediate for cephalosporins (e.g., cefazolin) by introducing the tetrazole group via enzymatic or chemical coupling .

- Biological Activity Screening : Derivatives are tested for anti-inflammatory, antimicrobial, and anticonvulsant properties using assays like carrageenan-induced edema or hot-plate tests .

Advanced: How can reaction conditions be optimized to minimize side reactions in the alkylation of tetrazole derivatives?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the tetrazolate ion, improving regioselectivity .

- Temperature Control : Low temperatures (0–5°C) suppress polysubstitution, while reflux conditions accelerate reaction rates .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate heterogeneous reactions, reducing hydrolysis risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.